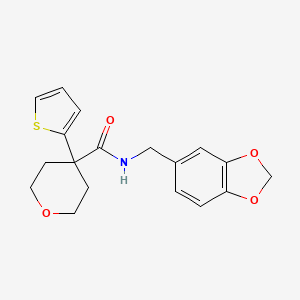
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide, also known as BDBMT, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide exerts its pharmacological effects by inhibiting the activity of cGAS, which is a cytosolic DNA sensor that triggers the innate immune response. cGAS is activated by the presence of cytoplasmic DNA, which is a common feature of many diseases, including cancer and viral infections. Upon activation, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the downstream signaling pathway and leads to the production of inflammatory cytokines. N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide blocks this pathway by binding to the active site of cGAS and preventing the synthesis of cGAMP.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide inhibits cell proliferation and induces cell death by activating the apoptotic pathway. N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the cGAS-STING pathway. In infectious diseases, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide inhibits the replication of viruses by blocking the cGAS-mediated innate immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cGAS inhibition. N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to have a low toxicity profile and does not affect the viability of normal cells. However, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide is complex and requires several steps, which may limit its availability for large-scale experiments. In addition, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
For N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide research include optimizing the synthesis method to improve yield and scalability, evaluating its pharmacokinetics and toxicity profile in animal models, and conducting clinical trials to assess its safety and efficacy in humans. N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide may also have potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide involves a multi-step process that begins with the reaction of 5-hydroxymethyl-1,3-benzodioxole with thiophene-2-carboxylic acid to form the intermediate compound 5-(thiophen-2-yl)-1,3-benzodioxol-5-yl)methyl methanol. This intermediate is then converted to N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide through a series of reactions involving chlorination, deprotection, and amidation.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma. In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has been found to suppress the production of inflammatory cytokines and alleviate symptoms in animal models of multiple sclerosis and lupus. In infectious diseases, N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to inhibit the replication of viruses such as herpes simplex virus and dengue virus.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-17(18(5-7-21-8-6-18)16-2-1-9-24-16)19-11-13-3-4-14-15(10-13)23-12-22-14/h1-4,9-10H,5-8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBFWAJHVANBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

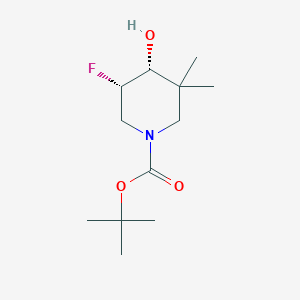

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)
![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)
![4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2765566.png)
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)
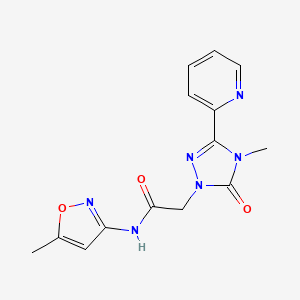
![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)
![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)
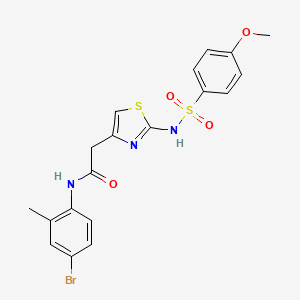
![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)
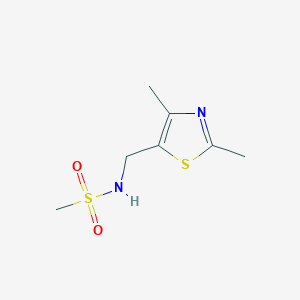
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)